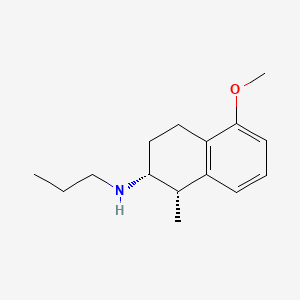

5-Methoxy-1-methyl-2-(n-propylamino)tetralin

Descripción general

Descripción

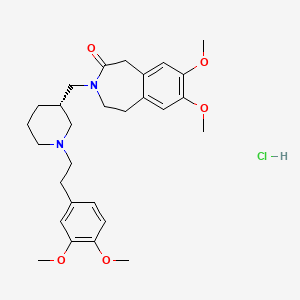

5-Methoxy-1-methyl-2-(n-propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino, and methoxy groups at positions 1, 2, and 5 respectively . It acts as a dopamine receptor antagonist with preferential action at presynaptic receptors . It has a role as a dopaminergic antagonist .

Molecular Structure Analysis

The molecular formula of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin is C15H23NO . The molecular weight is 233.35 g/mol . The IUPAC name is (1 S ,2 R )-5-methoxy-1-methyl- N -propyl-1,2,3,4-tetrahydronaphthalen-2-amine .Chemical Reactions Analysis

In animals with partial lesions of the dopaminergic nigrostriatal system, in which DA synthesis of surviving neurons was elevated, (+)-AJ-76 further increased DA synthesis above levels produced by the lesion alone .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin include a molecular weight of 233.35 g/mol . The compound is a member of tetralins and a secondary amino compound .Aplicaciones Científicas De Investigación

Neurological Disorders Treatment

Dopamine antagonists like 5-Methoxy-1-methyl-2-(n-propylamino)tetralin are used in the treatment of various neurological disorders due to their ability to inhibit dopamine receptors, particularly in cases of schizophrenia and bipolar disorder. By blocking dopamine D2 receptors, these compounds can reduce dopaminergic neurotransmission in the central nervous system, which is beneficial for managing symptoms of these conditions .

Antiemetic Application

These compounds are also employed as antiemetics, particularly in chemotherapy-induced nausea and vomiting. Their action at presynaptic receptors helps alleviate these symptoms .

Tourette Syndrome Management

Dopamine receptor antagonists have been used in the management of Tourette syndrome, a neurological disorder characterized by repetitive, stereotyped, involuntary movements and vocalizations called tics .

Hiccup Treatment

Interestingly, these compounds have found use in treating persistent hiccups that are resistant to other treatments .

Substance Use Disorders (SUD)

There is evidence suggesting that dopamine D3 receptor antagonists can be effective in treating SUD by regulating the motivation to self-administer drugs and disrupting responsiveness to drug-associated stimuli .

Potential Therapeutics for Parkinson’s Disease

Research into selective dopamine D3 receptor antagonists has shown promise for the development of pharmacotherapies for Parkinson’s disease .

Mecanismo De Acción

Target of Action

The primary target of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin, also known as (+)-AJ 76, is the dopamine autoreceptor . These receptors play a crucial role in regulating the synthesis and release of dopamine, a neurotransmitter that is involved in various functions such as motor control, reward, and reinforcement .

Mode of Action

5-Methoxy-1-methyl-2-(n-propylamino)tetralin acts as a preferential dopamine autoreceptor antagonist . This means it binds to dopamine autoreceptors and blocks their action, leading to an increase in dopamine synthesis and turnover . It has only slight effects on the synthesis and turnover of other neurotransmitters like serotonin (5-HT) and noradrenaline .

Biochemical Pathways

By blocking the dopamine autoreceptors, 5-Methoxy-1-methyl-2-(n-propylamino)tetralin increases the synthesis and turnover of dopamine . This leads to an increase in dopamine levels in the brain, which can affect various dopamine-dependent pathways and their downstream effects .

Pharmacokinetics

As a dopamine autoreceptor antagonist, its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy in increasing brain dopamine levels .

Result of Action

The increase in dopamine synthesis and turnover caused by 5-Methoxy-1-methyl-2-(n-propylamino)tetralin can lead to various molecular and cellular effects. For instance, it can produce locomotor stimulation and weak stereotypies, and antagonize the sedative effects of low doses of apomorphine . It can also block the decrease in dopamine synthesis rate induced by apomorphine in gamma-butyrolactone (GBL) treated animals .

Action Environment

Direcciones Futuras

The compound (+)-AJ-76 might be of value in the treatment of Parkinson’s disease . This is suggested by the fact that in animals with partial lesions of the dopaminergic nigrostriatal system, where DA synthesis of surviving neurons was elevated, (+)-AJ-76 further increased DA synthesis above levels produced by the lesion alone .

Propiedades

IUPAC Name |

(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHLYBIUVOLKCV-SMDDNHRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043889 | |

| Record name | (+)-AJ 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1-methyl-2-(n-propylamino)tetralin | |

CAS RN |

85379-09-5 | |

| Record name | AJ 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85379-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1-methyl-2-(n-propylamino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085379095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-AJ 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

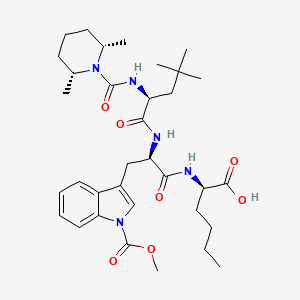

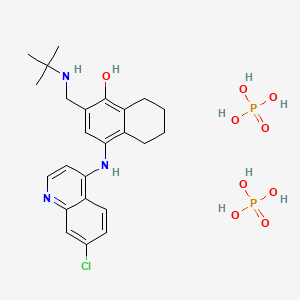

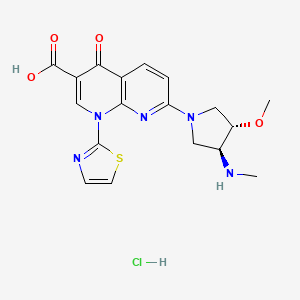

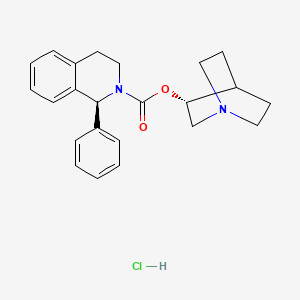

Feasible Synthetic Routes

Q & A

Q1: How does (+)-AJ76 interact with dopamine receptors and what are the downstream effects?

A1: (+)-AJ76 acts as a preferential dopamine autoreceptor antagonist, primarily targeting dopamine D3 receptors with moderate affinity for D2 receptors . This antagonism leads to increased dopamine synthesis and release in dopaminergic neurons .

Q2: Does (+)-AJ76 play a role in the discriminative stimulus effects of dopamine agonists?

A2: Research suggests that (+)-AJ76 can antagonize the discriminative stimulus effects of both dopamine D2 and D3 receptor agonists . For example, it has been shown to block the discriminative stimulus effects of the D3-preferring agonist (+)-PD 128907 and the D2 agonist (-)-apomorphine in rats . This suggests that (+)-AJ76's interaction with both D2 and D3 receptors contributes to its pharmacological profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.